molecular formula C7H15NO2 B6238120 (2R)-2-(diethylamino)propanoic acid CAS No. 1190373-59-1

(2R)-2-(diethylamino)propanoic acid

Cat. No.: B6238120
CAS No.: 1190373-59-1
M. Wt: 145.20 g/mol
InChI Key: YHZCTZGJKHNVQY-ZCFIWIBFSA-N
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Description

(2R)-2-(diethylamino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a diethylamino group attached to the second carbon of the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(diethylamino)propanoic acid can be achieved through several methods. One common approach involves the reaction of diethylamine with a suitable precursor, such as a halogenated propanoic acid derivative. The reaction typically proceeds under basic conditions, with the diethylamine acting as a nucleophile to displace the halogen atom and form the desired product.

Another method involves the use of the Arndt-Eistert synthesis, which allows for the formation of homologated carboxylic acids by reacting activated carboxylic acids with diazomethane, followed by a Wolff rearrangement . This method can be adapted to introduce the diethylamino group at the desired position on the propanoic acid backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions will depend on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(diethylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The diethylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

(2R)-2-(diethylamino)propanoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies of amino acid metabolism and protein synthesis.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-2-(diethylamino)propanoic acid exerts its effects will depend on its specific application. In biological systems, it may interact with enzymes and receptors involved in amino acid metabolism and protein synthesis. The diethylamino group can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(diethylamino)propanoic acid: The enantiomer of (2R)-2-(diethylamino)propanoic acid, with similar chemical properties but different biological activity.

    (2R)-2-(dimethylamino)propanoic acid: A related compound with a dimethylamino group instead of a diethylamino group.

    (2R)-2-(diethylamino)butanoic acid: A homologous compound with an additional carbon in the backbone.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the diethylamino group. This combination of features can influence its reactivity, binding affinity, and specificity in various applications.

Properties

CAS No.

1190373-59-1

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(2R)-2-(diethylamino)propanoic acid

InChI

InChI=1S/C7H15NO2/c1-4-8(5-2)6(3)7(9)10/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1

InChI Key

YHZCTZGJKHNVQY-ZCFIWIBFSA-N

Isomeric SMILES

CCN(CC)[C@H](C)C(=O)O

Canonical SMILES

CCN(CC)C(C)C(=O)O

Purity

95

Origin of Product

United States

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